(2R)-2-(Benzyloxy)-1-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(Benzyloxy)-1-phenylpropan-1-one is an organic compound with a chiral center, making it an important molecule in stereochemistry. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Benzyloxy)-1-phenylpropan-1-one typically involves the reaction of benzyl alcohol with a suitable phenylpropanone derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the benzyl alcohol, followed by the addition of the phenylpropanone derivative to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(Benzyloxy)-1-phenylpropan-1-one undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, sulfonates, and other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-2-(Benzyloxy)-1-phenylpropan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2R)-2-(Benzyloxy)-1-phenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- (2R)-3-(Benzyloxy)propane-1,2-diol
- (2R)-2-[2-(Benzyloxy)ethyl]oxirane
Uniqueness
(2R)-2-(Benzyloxy)-1-phenylpropan-1-one is unique due to its specific chiral center and the presence of both benzyloxy and phenyl groups. This combination of features makes it particularly useful in the synthesis of chiral pharmaceuticals and other complex organic molecules. Compared to similar compounds, it offers distinct reactivity and selectivity in various chemical reactions.
Properties
CAS No. |
824390-42-3 |
---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
(2R)-1-phenyl-2-phenylmethoxypropan-1-one |
InChI |
InChI=1S/C16H16O2/c1-13(16(17)15-10-6-3-7-11-15)18-12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3/t13-/m1/s1 |
InChI Key |
YLJDSYYCRXITBF-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@H](C(=O)C1=CC=CC=C1)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.